



Visualizing RNA Integrity with SYBR® Green II: Application Notes and Protocols

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Compound of Interest		
Compound Name:	SYBR Green II	
Cat. No.:	B12393867	Get Quote

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Introduction

The integrity of RNA is a critical factor for the success of downstream applications such as reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing. Degraded RNA can lead to unreliable and inaccurate results. SYBR® Green II is a highly sensitive fluorescent nucleic acid stain that offers a significant improvement over traditional methods like ethidium bromide for the visualization of RNA integrity.[1][2] This document provides detailed protocols and data for assessing RNA integrity using SYBR® Green II.

SYBR® Green II exhibits a high fluorescence quantum yield when bound to RNA (~0.54), which is greater than its affinity for double-stranded DNA (~0.36).[1][3] This property, combined with its low intrinsic fluorescence, allows for the detection of as little as 100 pg of RNA per band in electrophoretic gels with minimal background.[1]

Key Features of SYBR® Green II for RNA Analysis:

- High Sensitivity: Detects picogram levels of RNA, making it ideal for precious or low-yield samples.
- Low Background: Gels stained with SYBR® Green II have negligible background fluorescence, eliminating the need for destaining steps.



- Compatibility: Can be used with various gel types, including denaturing agaroseformaldehyde and polyacrylamide-urea gels. The fluorescence is not quenched by the presence of formaldehyde or urea.
- Versatile Imaging: Compatible with standard UV transilluminators (300 nm), epi-illuminators (254 nm), blue-light transilluminators, and laser-based gel scanners.
- Downstream Compatibility: Staining with SYBR® Green II does not interfere with subsequent applications like Northern blot analysis, provided that 0.1–0.3% SDS is included in prehybridization and hybridization buffers to remove the dye.

Data Presentation Quantitative Sensitivity of SYBR® Green II for RNA Detection

The following table summarizes the detection limits of SYBR® Green II under various conditions, demonstrating its superior sensitivity compared to ethidium bromide.



Gel Type	Illumination Source	Detection Limit per Band	Reference
Non-denaturing Agarose/Polyacrylami de	254 nm epi- illumination	100 pg	
Non-denaturing Agarose/Polyacrylami de	300 nm transillumination	500 pg	
Denaturing Agarose- Formaldehyde	254 nm epi- illumination	1 ng	
Denaturing Agarose- Formaldehyde	300 nm transillumination	4 ng	
Polyacrylamide-Urea	254 nm epi- illumination	1 ng	
Polyacrylamide-Urea	300 nm transillumination	~4 ng	_
Ethidium Bromide (for comparison)	300 nm transillumination	~1.5 ng (single- stranded)	

Experimental Protocols Protocol 1: Post-Staining of RNA Gels

This is the recommended method for achieving the highest sensitivity.

Materials:

- SYBR® Green II RNA Gel Stain (10,000X concentrate in DMSO)
- TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
- Staining container (e.g., polypropylene)
- Gel electrophoresis equipment



• Imaging system (UV transilluminator, laser scanner, etc.)

Procedure:

- Perform Electrophoresis: Run the RNA samples on a denaturing (e.g., agarose-formaldehyde) or non-denaturing gel according to standard protocols.
- Prepare Staining Solution:
 - For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR® Green II stock solution in TBE buffer.
 - For denaturing agarose-formaldehyde gels, a 1:5,000 dilution is recommended.
 - Note: The pH of the staining solution is critical for optimal sensitivity and should be between 7.5 and 8.0.
- Stain the Gel:
 - Carefully place the gel in a clean staining container.
 - Add enough staining solution to completely submerge the gel.
 - Protect the container from light by covering it with aluminum foil or placing it in the dark.
 - Agitate the gel gently on a shaker at room temperature.
 - Optimal staining time for polyacrylamide gels is 10–40 minutes.
 - Optimal staining time for agarose gels is 20–40 minutes.
- Visualize the Gel:
 - There is no need for a destaining step.
 - Illuminate the stained gel using a 300 nm UV transilluminator. For greater sensitivity, a 254 nm epi-illuminator can be used.



 Photograph the gel using an appropriate filter. Do not use orange-red filters intended for ethidium bromide. A SYBR® Green gel stain photographic filter is recommended for optimal results.

Protocol 2: Pre-Casting Gels with SYBR® Green II (for Agarose Gels)

This method is more convenient but may result in slightly lower sensitivity compared to poststaining. This protocol is not recommended for polyacrylamide gels.

Materials:

- SYBR® Green II RNA Gel Stain (10,000X concentrate in DMSO)
- Agarose
- Electrophoresis buffer (e.g., TBE or MOPS)
- Gel casting equipment

Procedure:

- Prepare Molten Agarose: Prepare the molten agarose gel solution as you would for a standard protocol.
- Add SYBR® Green II Stain: Cool the agarose to 60-70°C. Add the SYBR® Green II 10,000X stock reagent to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.
- Cast the Gel: Pour the agarose solution into the gel tray and allow it to solidify.
- Load and Run the Gel: Load your RNA samples and run the gel using your standard protocol.
- Visualize the Gel: Image the gel directly after electrophoresis as described in the poststaining protocol (Step 4).

Interpretation of Results



When visualizing total RNA from eukaryotic samples on a denaturing gel, intact RNA will show two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S rRNA band should be approximately twice as intense as the 18S rRNA band. Degraded RNA will appear as a smear towards the lower molecular weight region of the gel, and the 2:1 ratio of the rRNA bands will be lost.

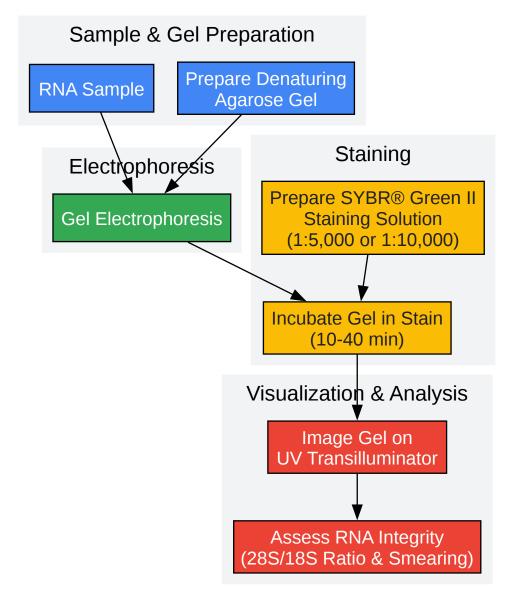
Visualizations

Experimental Workflow for RNA Integrity Assessment

The following diagram illustrates the general workflow for assessing RNA integrity using SYBR® Green II post-staining.



Workflow for RNA Integrity Assessment with SYBR® Green II



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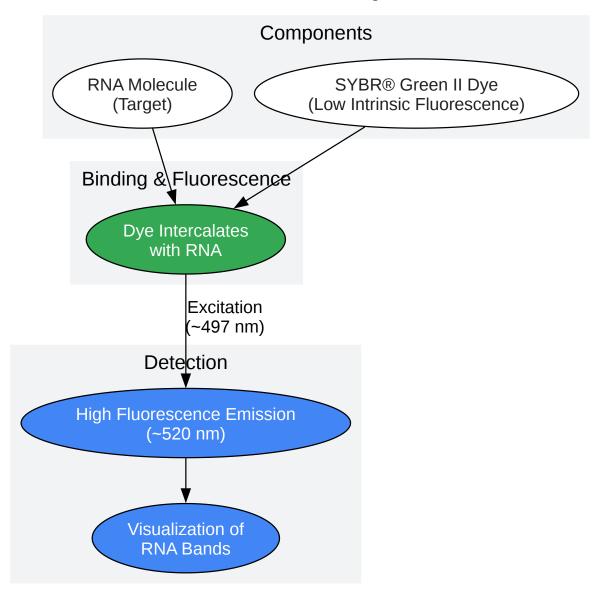
Caption: Workflow for RNA Integrity Assessment.

Logical Relationship of SYBR® Green II Staining

This diagram illustrates the principle of RNA detection using SYBR® Green II.



SYBR® Green II RNA Staining Mechanism



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Caption: SYBR® Green II Staining Mechanism.

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